molecular formula C7H3Cl2F2NO3 B1410513 1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene CAS No. 1803714-76-2

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Cat. No. B1410513
CAS RN: 1803714-76-2
M. Wt: 258 g/mol
InChI Key: SRZODGVFLWVGJZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene, also known as 4-nitro-3-difluoromethoxy-2,2-dichlorobenzene, is an organic compound with a wide range of applications in the field of organic chemistry. It is a colorless liquid with a pungent odor and a melting point of 4.7 °C. It is soluble in organic solvents such as ether, benzene, and acetone, and has a boiling point of 119.8 °C. The compound is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the synthesis of fluorinated compounds and in the preparation of other organic compounds.

Scientific Research Applications

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the synthesis of fluorinated compounds and in the preparation of other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. Furthermore, it has been used in the synthesis of a variety of organic catalysts and ligands, such as palladium complexes.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-difluoromethoxy-4-nitrobenzene is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic substrates. In addition, it is believed to be capable of forming complexes with transition metals, which can be used in catalytic reactions.
Biochemical and Physiological Effects
1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene has not been extensively studied for its biochemical and physiological effects. However, it is believed to be toxic and should be handled with caution.

Advantages and Limitations for Lab Experiments

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene has several advantages and limitations when used in laboratory experiments. The compound is relatively stable and can be stored for long periods of time. It is also soluble in organic solvents, making it easy to work with. On the other hand, the compound is toxic and should be handled with caution. In addition, the compound can be difficult to purify, as it can form a variety of impurities.

Future Directions

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene has a wide range of potential applications in the field of organic chemistry. Further research is needed to explore the compound’s potential for use in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, research should be conducted to investigate the compound’s potential for use in the synthesis of fluorinated compounds and in the preparation of other organic compounds. Furthermore, research should be conducted to investigate the compound’s potential for use in the synthesis of a variety of heterocyclic compounds and organic catalysts and ligands. Finally, research should be conducted to investigate the compound’s potential biochemical and physiological effects.

properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(12(13)14)6(5(3)9)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZODGVFLWVGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3-difluoromethoxy-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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